molecular formula C14H17N3O3 B2531175 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1795442-83-9

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2531175
CAS No.: 1795442-83-9
M. Wt: 275.308
InChI Key: LZSNSLZDJJCZKD-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The molecular structure of this compound incorporates a 2-oxoimidazolidine-1-carboxamide group, a motif found in compounds with documented biological activity. For instance, structurally related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been investigated for their selective affinity for the 5-HT4 receptor, indicating potential applications in neuroscience research . Furthermore, the indane-derived portion of the molecule shares a substructure with other research chemicals, such as 6-Bromo-2,3-dihydro-1H-inden-1-ol, which are used as building blocks in medicinal chemistry . Researchers may find this compound valuable as a synthetic intermediate or as a candidate for screening in various biochemical assays. Its specific mechanism of action, pharmacokinetic properties, and full spectrum of potential research applications are yet to be fully characterized and remain an active area of scientific investigation.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-12-15-7-8-17(12)13(19)16-9-14(20)6-5-10-3-1-2-4-11(10)14/h1-4,20H,5-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNSLZDJJCZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)N3CCNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone . This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of molecules, including spirocyclic indene derivatives, 2-oxoimidazolidine-based enzyme inhibitors, and carboxamide-containing heterocycles. Key analogs and their distinguishing features are summarized below:

Compound Name & ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity (if reported) References
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide 2-Oxoimidazolidine-1-carboxamide 1-hydroxy-2,3-dihydroindenylmethyl ~287.32 (estimated) Not reported N/A
B12 (Spirocyclic chromane derivative) Spiro[indene-1,5'-oxazolidin] Fluoropyridinyl, methylamino-acetamide ~800+ (estimated) Not explicitly stated
F17 (MurA inhibitor) 2-Oxoimidazolidine-1-carboxamide 3-Chlorophenyl, morpholinophenyl, nitrothiazolyl 469.05 Antibacterial (MurA inhibition)
F32 (MurA inhibitor) 2-Oxoimidazolidine-1-carboxamide 3-Chlorophenyl, 6-chloropyridinyl, nitrothiazolyl 445.05 Antibacterial (MurA inhibition)
Compound 27 (Benzimidazole derivative) Benzimidazole-carboxamide Benzimidazolylmethyl, benzyl groups ~381.40 IDO1 inhibition

Key Observations:

  • Core Similarities : The target compound and MurA inhibitors (F17, F32) share the 2-oxoimidazolidine-1-carboxamide scaffold, critical for hydrogen bonding with biological targets. However, F17/F32 incorporate electron-withdrawing groups (e.g., chlorophenyl, nitrothiazolyl) that enhance binding to bacterial enzymes, whereas the target compound’s hydroxy-indenyl group may favor solubility or alternative target interactions .
  • Complexity vs. Simplicity : B12 () exhibits greater structural complexity with a spirocyclic system and fluoropyridinyl substituents, likely influencing pharmacokinetic properties such as metabolic stability . In contrast, the target compound’s simpler indene-hydroxyl group could facilitate synthetic accessibility .
  • Carboxamide Variations : Compound 27 () replaces the imidazolidine core with a benzimidazole-carboxamide but retains the carboxamide linkage, underscoring the importance of this moiety in molecular recognition .

Data Tables

Table 1: Structural and Functional Group Comparison

Feature Target Compound F17/F32 (MurA Inhibitors) B12 (Spirocyclic Derivative)
Core Structure 2-Oxoimidazolidine-1-carboxamide 2-Oxoimidazolidine-1-carboxamide Spiro[indene-oxazolidinone]
Key Substituent Hydroxy-indenylmethyl Chlorophenyl/nitrothiazolyl Fluoropyridinyl/acetamide
Molecular Weight ~287 445–469 >800
Potential Bioactivity Unknown Antibacterial Undisclosed

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a unique combination of an indene moiety and an imidazolidine structure, which may contribute to its biological properties. The presence of the hydroxy group enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indene Moiety : Synthesized through cyclization under acidic or basic conditions.
  • Introduction of the Hydroxy Group : Achieved via hydroxylation reactions.
  • Formation of the Imidazolidine Structure : This involves amidation reactions using acetic anhydride or similar reagents.

The synthetic routes are crucial for producing the compound with high yield and purity, which is essential for subsequent biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, chalcone derivatives have shown significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism often involves apoptosis induction and autophagy regulation, mediated by mitochondrial membrane potential changes and activation of pro-apoptotic proteins .

Mechanistic Insights

Research indicates that compounds with similar structural features can interact with key survival proteins in cancer cells. Molecular docking studies have demonstrated that these compounds may inhibit anti-apoptotic proteins like Bcl-2 while promoting pro-apoptotic pathways, thus enhancing their therapeutic efficacy against cancer .

Case Studies and Research Findings

StudyFindings
Study on Chalcone DerivativesInduced apoptosis in MDA-MB-231 (TNBC) with IC50 values around 42.8 µM; significant selectivity over normal cells .
Molecular Dynamics SimulationsShowed consistent interaction with anti-apoptotic proteins and notable conformational shifts in negative regulators like mTOR.

These findings underscore the importance of further exploring this compound's biological activity and its potential applications in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide?

The synthesis typically involves multi-step procedures with critical parameters:

  • Temperature control : Reactions often proceed at 40–60°C to balance yield and purity .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Time optimization : Extended reaction times (e.g., 20 hours) improve conversion but require monitoring for side reactions . Post-synthesis, purification via column chromatography (e.g., hexane:ethyl acetate gradients) is recommended .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., indene, imidazolidine) and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELX for refinement) .

Q. What are the key physicochemical properties relevant to its stability in biological assays?

Critical properties include:

  • Solubility : Moderate solubility in DMSO (>10 mM) for in vitro studies; aqueous solubility varies with pH .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, suggesting stability under standard lab conditions .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental structural data be resolved?

  • Molecular dynamics simulations : Compare energy-minimized conformers with X-ray/NMR data to identify steric clashes or solvent effects .
  • Electron density maps : Use SHELXL refinement to adjust torsion angles and occupancy factors in crystallographic models .
  • Validation tools : Programs like MolProbity assess Ramachandran plots and clash scores to refine accuracy .

Q. What strategies optimize selectivity in derivatization reactions of the imidazolidine core?

  • Protecting groups : Temporarily shield the hydroxyindene moiety during alkylation/acylation to prevent cross-reactivity .
  • pH-controlled nucleophilic substitution : Maintain pH 7–8 to favor amine reactivity over hydroxyl group participation .
  • Catalytic systems : Er(OTf)₃ or Pd catalysts enhance regioselectivity in coupling reactions .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Fragment-based design : Synthesize analogs with variations in the indene or imidazolidine moieties and test binding affinity (e.g., via SPR or ITC) .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bond donors/acceptors .
  • In vivo PD assays : Use capsaicin-induced vasodilation models (e.g., rhesus forearm blood flow) to correlate structure with functional activity .

Q. What experimental approaches address contradictory bioactivity data across cell lines?

  • Metabolic profiling : LC-MS/MS quantifies intracellular compound degradation or metabolite interference .
  • Receptor binding assays : Radioligand competition studies (e.g., ¹²⁵I-CGRP displacement) validate target engagement specificity .
  • Knockout models : CRISPR-Cas9 gene editing confirms target dependency in conflicting cell lines .

Methodological Notes

  • Data integration : Cross-reference crystallographic (SHELX) and spectroscopic data to resolve ambiguities .
  • Advanced tools : Use Gaussian or Schrödinger suites for computational modeling .

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